molecular formula C19H22N8O B2815257 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034357-40-7

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2815257
CAS No.: 2034357-40-7
M. Wt: 378.44
InChI Key: BAAFDSFQTKXNKN-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core linked to a triazine ring through a carboxamide bridge. The presence of dimethylamino and pyrrolidinyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide typically involves a multi-step process:

    Formation of the Triazine Ring:

    Quinoxaline Core Synthesis: The quinoxaline core is prepared via the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal.

    Coupling Reaction: The final step involves coupling the triazine derivative with the quinoxaline core through a carboxamide linkage. This is achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced form.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the triazine ring, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced polymers and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through the following pathways:

    Molecular Targets: The compound can bind to DNA and RNA, interfering with their function. It may also interact with specific proteins, altering their activity.

    Pathways Involved: Inhibition of nucleic acid synthesis, disruption of protein function, and induction of oxidative stress are some of the pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide
  • N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

Compared to similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c1-26(2)18-23-16(24-19(25-18)27-9-5-6-10-27)12-21-17(28)15-11-20-13-7-3-4-8-14(13)22-15/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAFDSFQTKXNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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